molecular formula C18H26OSi B8621479 trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane

trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane

Cat. No.: B8621479
M. Wt: 286.5 g/mol
InChI Key: KLSHKWXXHAGUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trimethylsilanylethynyl group attached to a chroman ring, which is further substituted with tetramethyl groups. The compound’s distinct structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane typically involves multiple steps, starting with the preparation of the chroman ring followed by the introduction of the trimethylsilanylethynyl group. One common method involves the reaction of 2,2,4,4-tetramethyl chroman with trimethylsilylacetylene in the presence of a suitable catalyst, such as palladium or copper, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The trimethylsilanylethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated chroman derivatives, while substitution reactions can produce a variety of functionalized chroman compounds.

Scientific Research Applications

trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the production of high-performance polymers and as an additive in specialty chemicals.

Mechanism of Action

The mechanism by which trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trimethylsilanylethynyl group can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-4-piperidone hydrochloride: Known for its use in organic synthesis and as a precursor for various chemical reactions.

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Used in the production of high-performance plastics and polymers.

    8-Hydroxy-6-trimethylsilanylethynyl-2,2,4,4-tetramethyl chroman: A closely related compound with similar structural features and applications.

Uniqueness

trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane stands out due to its unique combination of a chroman ring with a trimethylsilanylethynyl group. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H26OSi

Molecular Weight

286.5 g/mol

IUPAC Name

trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane

InChI

InChI=1S/C18H26OSi/c1-17(2)13-18(3,4)19-16-9-8-14(12-15(16)17)10-11-20(5,6)7/h8-9,12H,13H2,1-7H3

InChI Key

KLSHKWXXHAGUAA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC2=C1C=C(C=C2)C#C[Si](C)(C)C)(C)C)C

Origin of Product

United States

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